molecular formula C8H10ClN3O4S2 B6297867 H-L-Cys(Npys)-OH*HCl CAS No. 108807-66-5

H-L-Cys(Npys)-OH*HCl

Cat. No.: B6297867
CAS No.: 108807-66-5
M. Wt: 311.8 g/mol
InChI Key: CWMGAPUFRGBKNZ-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-L-Cys(Npys)-OH*HCl, also known as S-(3-nitro-2-pyridinesulfenyl)-L-cysteine hydrochloride, is a derivative of the amino acid cysteine. This compound is commonly used in peptide synthesis due to its unique properties, including its ability to form disulfide bonds under mild conditions. The presence of the 3-nitro-2-pyridinesulfenyl (Npys) group provides a protective function, making it a valuable reagent in the field of biochemistry and molecular biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-L-Cys(Npys)-OH*HCl typically involves the protection of the thiol group of cysteine with the Npys group. This is achieved through a reaction between cysteine and 3-nitro-2-pyridinesulfenyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

H-L-Cys(Npys)-OH*HCl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like dithiothreitol (DTT) for reduction and oxidizing agents like hydrogen peroxide for oxidation. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide chains .

Major Products Formed

The major products formed from these reactions include peptides with disulfide bonds, which are crucial for the structural stability and biological activity of many proteins .

Scientific Research Applications

H-L-Cys(Npys)-OH*HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-L-Cys(Npys)-OH*HCl involves the formation and cleavage of disulfide bonds. The Npys group protects the thiol group of cysteine, preventing unwanted reactions during peptide synthesis. Under specific conditions, the Npys group can be removed, allowing the thiol group to form disulfide bonds with other cysteine residues. This process is crucial for the correct folding and stability of many proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-L-Cys(Npys)-OH*HCl is unique due to its hydrochloride form, which enhances its solubility and stability. This makes it particularly useful in aqueous environments and for applications requiring high solubility .

Properties

IUPAC Name

(2R)-2-amino-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4S2.ClH/c9-5(8(12)13)4-16-17-7-6(11(14)15)2-1-3-10-7;/h1-3,5H,4,9H2,(H,12,13);1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMGAPUFRGBKNZ-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SSCC(C(=O)O)N)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(N=C1)SSC[C@@H](C(=O)O)N)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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